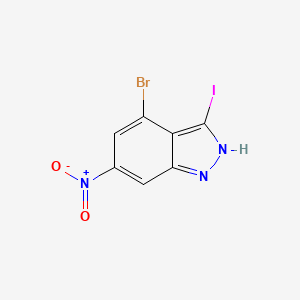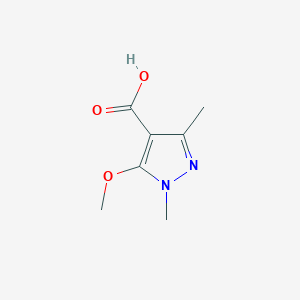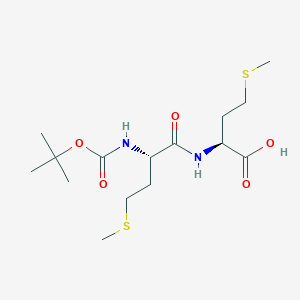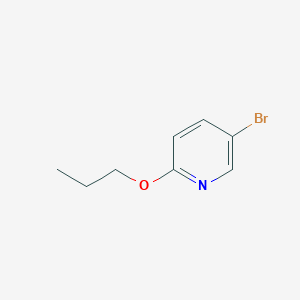
4-溴-3-碘-6-硝基-1H-吲唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-3-iodo-6-nitro-1H-indazole is a useful research compound. Its molecular formula is C7H3BrIN3O2 and its molecular weight is 367.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-3-iodo-6-nitro-1H-indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-iodo-6-nitro-1H-indazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学
含有吲唑的杂环化合物在医药领域有着广泛的应用。 它们已被用作降压药、抗癌药、抗抑郁药、抗炎药和抗菌药 . 它们还可以用作磷酸肌醇 3-激酶 δ 的选择性抑制剂,用于治疗呼吸系统疾病 .
生物活性化合物的合成
含有吲唑片段的化合物已被研究并应用于生产 HIV 蛋白酶抑制剂、5-羟色胺受体拮抗剂、醛糖还原酶抑制剂和乙酰胆碱酯酶抑制剂 .
合成方法的发展
近年来,人们付出了很多努力来开发吲唑的合成方法,包括在无催化剂和无溶剂条件下的反应 . 这些策略包括过渡金属催化反应、还原环化反应以及在无催化剂和无溶剂的情况下通过连续形成 C–N 和 N–N 键合成 2H-吲唑 .
邻取代苄叉肼的环化
以邻取代苯甲醛为起始原料,利用邻取代苄叉肼的环化反应是合成吲唑的一种有效方法 .
密度泛函理论 (DFT) 研究
已经使用密度泛函理论 (DFT) 进行理论计算,以确定反应细节,从而得出与吲唑合成相关的全新机制 .
新反应的开发
作用机制
Target of Action
It’s worth noting that indazole derivatives, which include this compound, have a wide variety of medicinal applications . They are known to interact with various biological targets and exhibit properties such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Indazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways, leading to downstream effects that contribute to their therapeutic potential .
Result of Action
The broad range of biological activities exhibited by indazole derivatives suggests that they can induce a variety of molecular and cellular effects .
生化分析
Biochemical Properties
4-Bromo-3-iodo-6-nitro-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including 4-Bromo-3-iodo-6-nitro-1H-indazole, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream cellular processes .
Cellular Effects
The effects of 4-Bromo-3-iodo-6-nitro-1H-indazole on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Bromo-3-iodo-6-nitro-1H-indazole has been observed to modulate the activity of kinases and phosphatases, key regulators of cell signaling . This modulation can lead to changes in gene expression, affecting cellular responses such as proliferation, differentiation, and apoptosis . Furthermore, the compound’s impact on cellular metabolism can result in altered energy production and utilization, influencing overall cell function .
Molecular Mechanism
The molecular mechanism of action of 4-Bromo-3-iodo-6-nitro-1H-indazole involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, inhibiting or activating their activity. For instance, 4-Bromo-3-iodo-6-nitro-1H-indazole has been shown to inhibit the activity of certain kinases, leading to the suppression of downstream signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-3-iodo-6-nitro-1H-indazole can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-3-iodo-6-nitro-1H-indazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods . This degradation can lead to a decrease in its biological activity, affecting its efficacy in long-term experiments . Additionally, the compound’s long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to changes in cell behavior and function .
Dosage Effects in Animal Models
The effects of 4-Bromo-3-iodo-6-nitro-1H-indazole vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties . At higher doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Studies have identified threshold effects, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxic effects become prominent . These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects .
Metabolic Pathways
4-Bromo-3-iodo-6-nitro-1H-indazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . The effects of 4-Bromo-3-iodo-6-nitro-1H-indazole on metabolic flux and metabolite levels can influence cellular function and overall metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of 4-Bromo-3-iodo-6-nitro-1H-indazole within cells and tissues are essential for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, 4-Bromo-3-iodo-6-nitro-1H-indazole can localize to specific cellular compartments, influencing its activity and function . The compound’s localization and accumulation within tissues can also affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 4-Bromo-3-iodo-6-nitro-1H-indazole plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 4-Bromo-3-iodo-6-nitro-1H-indazole may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
4-bromo-3-iodo-6-nitro-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrIN3O2/c8-4-1-3(12(13)14)2-5-6(4)7(9)11-10-5/h1-2H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNODHWVZMMHLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)I)Br)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrIN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646312 |
Source


|
| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885519-55-1 |
Source


|
| Record name | 4-Bromo-3-iodo-6-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[2-(2-Pyridinyl)ethyl]thio}ethanol](/img/structure/B1292400.png)
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)






